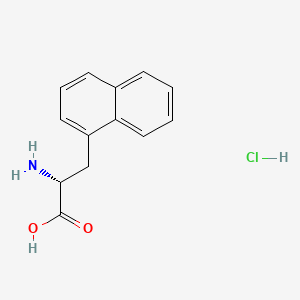

3-(1-Naphthyl)-D-alanine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Naphyrone is an analog of the psychoactive compound pyrovalerone, characterized by the substitution of the methylphenyl group of pyrovalerone with 2-naphthyl .

Synthesis Analysis

Green synthesis of 3-(1-naphthyl), 4-methyl-3-(1-naphthyl) coumarins and 3-phenylcoumarins has been carried out in one step by reacting 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with 1-naphthylacetic anhydride and phenylacetic anhydride, respectively, using dual-frequency ultrasonication .Molecular Structure Analysis

Naphyrone 1-naphthyl isomer (hydrochloride) is a structural isomer of naphyrone, having the naphthyl group attached at the 1, rather than 2, position .Chemical Reactions Analysis

N-(1-Naphthyl)ethylenediamine dihydrochloride is widely used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry. It readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound .Physical And Chemical Properties Analysis

1-Naphthylamine is an organic compound with the formula C10H9N .Applications De Recherche Scientifique

1. Synthesis of Lactams and Cyclic Amidinium Salts

Cyclometalation of 3-(2-naphthyl)-D-alanine methyl ester is achieved by reacting the corresponding hydrochloride salt and Pd(OAc)₂, forming mononuclear derivatives. These compounds are essential for the synthesis of lactams and cyclic amidinium salts related to isoquinoline, benzo[g]isoquinoline, and β-carboline, indicating their significance in pharmaceutical chemistry (Vicente et al., 2009).

2. Enantioselective Synthesis

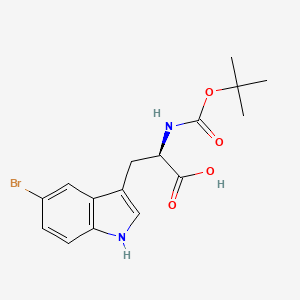

3-(1-Naphthyl)-D-alanine hydrochloride is crucial in the enantioselective synthesis of (S)-α-methyl-serine methyl ester hydrochloride. The use of the organocatalyst of D-3-(1-Naphthyl)-alanine ensures high levels of stereocontrol in the synthesis, highlighting its role in creating enantiomerically pure compounds for drug discovery (Xiao, Tang, & Xie, 2020).

3. Directed Evolution for Enhanced Synthesis and Degradation

Directed evolution of enzymes to increase activity for specific chemical compounds is another application. Enhanced activity for both chlorinated ethenes and naphthalene oxidation was achieved through directed evolution, showing the potential of 3-(1-Naphthyl)-D-alanine hydrochloride in environmental restoration and green chemistry (Canada et al., 2002).

4. Deracemization of Unnatural Amino Acids

The compound is used in deracemization processes to obtain enantiomerically pure isomers of unnatural amino acids. Techniques like stereoinversion and dynamic kinetic resolution, utilizing 3-(1-Naphthyl)-D-alanine, are crucial in modern drug discovery, particularly for synthesizing synthetic α-amino acids (D’Arrigo & Tessaro, 2012).

5. Expansion of the Genetic Code

Incorporating 3-(1-Naphthyl)-D-alanine into proteins in Escherichia coli demonstrates the possibility of expanding the genetic code. This allows the unique aminoacylation of the unnatural amino acid onto an orthogonal amber suppressor tRNA, paving the way for understanding and enhancing protein and organismal function (Wang, Brock, & Schultz, 2002).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQQPCDQZZTLSE-UTONKHPSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659747 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-D-alanine Hydrochloride | |

CAS RN |

122745-09-9 |

Source

|

| Record name | 3-Naphthalen-1-yl-D-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Ethoxycarbonyl-4-[3-[3-ethoxycarbonyl-5-oxo-1-(2-sodiosulfobenzyl)-2-pyrazolin-4-ylidene]-1-propenyl]-5-hydroxy-1H-pyrazol-1-ylmethyl]benzenesulfonic acid sodium salt](/img/structure/B571192.png)

![3-Isocyanato-5-(isocyanatomethyl)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B571195.png)

![1H-Pyrido[2,3-f][1,2,4]triazepine](/img/structure/B571200.png)

![[2,3-Dichloro-4-[[6-[2,3-dichloro-4-(carboxymethoxy)phenyl]-2,5-diethyl-3,4-dihydro-2H-pyran-2-yl]carbonyl]phenoxy]acetic acid](/img/structure/B571201.png)